molecular formula C15H20BrN3O2 B12229539 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12229539
M. Wt: 354.24 g/mol
InChI Key: HYRMWIKORNKPHD-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, including the formation of the pyridine ring, bromination, and subsequent coupling with the morpholine and pyrrolidine rings. Common reagents used in these reactions may include bromine, pyridine derivatives, and morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom or other functional groups within the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly as a lead compound for the development of new pharmaceuticals.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)piperidine
  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)pyridine

Uniqueness

The uniqueness of 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

[4-(5-bromo-3-methylpyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H20BrN3O2/c1-11-8-12(16)9-17-14(11)19-6-7-21-13(10-19)15(20)18-4-2-3-5-18/h8-9,13H,2-7,10H2,1H3

InChI Key

HYRMWIKORNKPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOC(C2)C(=O)N3CCCC3)Br

Origin of Product

United States

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